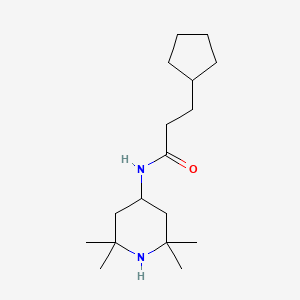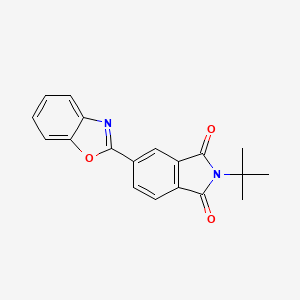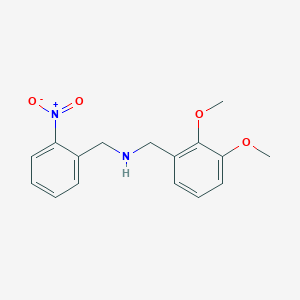![molecular formula C13H22N2O B5795562 N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)
N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine, also known as DMFMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFMF is a piperidine derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to have antioxidant and anti-inflammatory properties, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to have various biochemical and physiological effects in scientific research studies. In animal models, N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine in lab experiments is its high purity and stability. N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine is a white crystalline solid that can be easily synthesized and purified. Additionally, N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to have low toxicity and is well-tolerated in animal models.
One limitation of using N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine in lab experiments is its limited solubility in water. N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine is more soluble in organic solvents, which may limit its use in certain experiments. Additionally, N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine. One area of research is the development of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine the safety and efficacy of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine in humans and to identify the optimal dosage and administration route.
Another area of research is the development of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine as a chiral auxiliary in asymmetric synthesis. Further studies are needed to optimize the synthesis method and to explore the potential applications of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine in the synthesis of various compounds.
In conclusion, N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine as a therapeutic agent and chiral auxiliary.
Métodos De Síntesis
The synthesis method of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine involves the reaction of 5-methyl-2-furfural with N,N-dimethyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine as a white crystalline solid. The purity of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been studied for its potential therapeutic applications in various scientific research fields. One of the primary applications of N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine is its use as a chiral auxiliary in asymmetric synthesis. N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including α-aminophosphonates and α-amino acids.
N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders. Research has shown that N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has a neuroprotective effect and can reduce oxidative stress and inflammation in the brain. Additionally, N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine has been shown to have potential as a treatment for drug addiction, as it can reduce the reinforcing effects of drugs of abuse.
Propiedades
IUPAC Name |
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-4-5-13(16-11)10-15(3)12-6-8-14(2)9-7-12/h4-5,12H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWZUQUQIZGJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)